6-Ethylguanine

説明

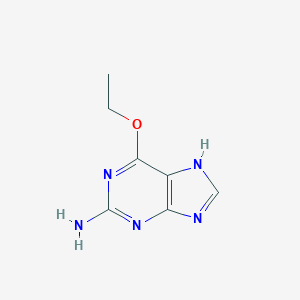

Structure

3D Structure

特性

IUPAC Name |

6-ethoxy-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXXRVSPZSOREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC2=C1NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199829 | |

| Record name | 6-Ethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51866-19-4 | |

| Record name | 6-Ethoxy-9H-purin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51866-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051866194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51866-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ETHYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T1754HHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Consequences of 6 Ethylguanine Dna Adducts

Mutagenic Potential of 6-Ethylguanine

O⁶-EtG is a premutagenic lesion, meaning that if it is not repaired before DNA replication, it can lead to a permanent and heritable mutation. nih.gov The ethyl group at the O⁶ position of guanine (B1146940) alters its hydrogen-bonding properties, causing it to preferentially pair with thymine (B56734) instead of cytosine during DNA synthesis. chegg.comchegg.com

The presence of O⁶-EtG in the DNA template is a primary cause of G:C to A:T transition mutations. rsc.orgnih.gov This specific type of mutation occurs through a two-step process involving successive rounds of DNA replication. Initially, the O⁶-EtG adduct mispairs with thymine. chegg.comchegg.com In the subsequent round of replication, this incorrectly inserted thymine serves as a template for the incorporation of adenine, completing the transition from the original G:C base pair to an A:T pair. researchgate.net Unrepaired O⁶-alkyl-dG lesions are known to almost exclusively induce these G→A transition mutations. nih.gov

The frequency and likelihood of mutations induced by DNA adducts like O⁶-EtG are not uniform across the genome but can be concentrated in specific areas known as mutational hotspots. nih.gov The occurrence of these hotspots is influenced by the local DNA sequence context. nih.govnih.gov The surrounding nucleotides can affect the efficiency of DNA repair enzymes and the fidelity of DNA polymerases as they encounter the lesion. nih.gov The intrinsic properties of the mutation process, including the interaction between the mutagen, the DNA, and the replication machinery, are dictated by this sequence specificity. nih.gov Therefore, the local sequence environment is a major determinant of mutagenesis, influencing where O⁶-EtG adducts are most likely to result in a stable G:C to A:T mutation. nih.gov

Interaction of this compound with DNA Replication Machinery

When a replicative DNA polymerase encounters an O⁶-EtG adduct on the template strand, its progress can be impeded. The cellular response involves specialized DNA polymerases that can perform translesion synthesis (TLS), bypassing the damaged base to prevent a complete stall of the replication fork.

The bypass of O⁶-EtG lesions is a critical step in DNA damage tolerance. While the adduct can block replicative polymerases, other specialized TLS polymerases can take over. nih.gov For instance, studies on various O⁶-alkyl-dG lesions show that polymerases like Pol η and Pol ζ are involved in the bypass process, which is often error-prone. nih.gov

The primary replicative DNA polymerase, Pol α, is significantly affected by the presence of O⁶-EtG in the DNA template. nih.govacs.org The lesion acts as a block to polymerization, slowing or halting the progression of Pol α. nih.govacs.orgacs.org Despite this blocking effect, Pol α can incorporate a nucleotide opposite the adduct, albeit with a high error rate. nih.govacs.org Kinetic analyses demonstrate a high misincorporation efficiency of thymine (T) opposite the O⁶-EtG adduct by DNA polymerase α. nih.govacs.org This preferential insertion of thymine over the correct nucleotide, cytosine, is the foundational event that leads to the characteristic G:C to A:T transition mutations associated with this DNA lesion. nih.govacs.org

Replication Bypass by DNA Polymerases

Translesion Synthesis (TLS) DNA Polymerases (e.g., Pol η, Pol κ, Pol ζ) Responses

When a replicative DNA polymerase stalls at a this compound adduct, specialized translesion synthesis (TLS) polymerases are recruited to bypass the lesion, albeit with varying degrees of efficiency and fidelity. This process is critical for preventing replication fork collapse and subsequent cell death, but it can also be a major source of mutations.

DNA Polymerase η (Pol η): Pol η is a key player in the bypass of O6-alkylguanine adducts. Studies have shown that the genetic ablation of Pol η leads to a significant reduction in the bypass efficiency of this compound. nih.gov However, the loss of Pol η does not appear to alter the mutation frequency associated with this adduct, suggesting that other polymerases can also bypass the lesion with similar fidelity or that Pol η itself is not exclusively error-prone or error-free for this specific adduct. nih.gov Pol η, along with Pol ζ, is implicated in the error-prone bypass of straight-chain O6-alkylguanine lesions. nih.gov Some research indicates that Pol η may act sequentially with Pol ζ to bypass these adducts. nih.gov

DNA Polymerase κ (Pol κ): While Pol κ is noted for its role in bypassing bulky DNA adducts, its specific interaction with this compound is less straightforward. Research suggests that Pol κ preferentially incorporates the correct nucleotide, dCMP, opposite branched-chain O6-alkylguanine lesions. nih.gov However, its role in the bypass of the straight-chain this compound is not as clearly defined and appears to be less significant than that of Pol η and Pol ζ. nih.gov

DNA Polymerase ζ (Pol ζ): Pol ζ is primarily recognized for its role as an "extender" in the TLS process. It is often responsible for extending the DNA strand after an "inserter" polymerase has placed a nucleotide opposite the DNA lesion. mdpi.com In the context of this compound, Pol ζ is involved in the error-prone bypass of this straight-chain alkylguanine lesion. nih.gov It is proposed that Y-family polymerases, such as Pol η, insert a nucleotide opposite the this compound, and Pol ζ then extends the nascent strand. nih.gov This two-polymerase mechanism is a common feature of TLS.

| DNA Polymerase | Role in this compound Bypass | Bypass Efficiency | Fidelity/Mutation Frequency |

| Pol η | Inserter, participates in error-prone bypass of straight-chain lesions. nih.govnih.gov | Loss of Pol η significantly reduces bypass efficiency. nih.gov | Loss of Pol η does not alter mutation frequency. nih.gov |

| Pol κ | Primarily involved in bypassing branched-chain O6-alkylguanine lesions. nih.gov | Less defined role in this compound bypass compared to Pol η and Pol ζ. nih.gov | Tends to incorporate the correct nucleotide (dCMP) opposite branched-chain lesions. nih.gov |

| Pol ζ | Extender, participates in error-prone bypass of straight-chain lesions. nih.govnih.gov | Acts sequentially with an inserter polymerase like Pol η. nih.govnih.gov | Contributes to the mutagenic potential of the bypass process. nih.gov |

Role in Carcinogenesis and Tumorigenesis

The mutagenic potential of this compound positions it as a significant factor in the processes of carcinogenesis and tumorigenesis. Its ability to induce specific types of mutations in critical genes can lead to the malignant transformation of cells.

Correlation with Tissue-Specific Carcinogenesis (e.g., Nervous System)

A striking correlation has been observed between the persistence of this compound in DNA and the tissue-specific induction of cancer, particularly in the nervous system. nih.gov Following exposure to ethylating agents like N-ethyl-N-nitrosourea (ENU), the nervous system exhibits a pronounced susceptibility to tumor formation. imrpress.comresearchgate.net This is attributed to the significantly slower rate of repair of this compound in brain tissue compared to other tissues like the liver. nih.gov The persistence of this adduct in the DNA of neural cells allows for a greater opportunity for mispairing during DNA replication, leading to mutations that can initiate carcinogenesis. nih.govnih.gov The developing brain is especially vulnerable due to its low repair activity for this specific DNA lesion. nih.gov

| Tissue | Repair Rate of this compound | Carcinogenic Susceptibility to Ethylating Agents | Reference |

| Brain | Slow (Half-life of ~220 hours in rats) | High | nih.gov |

| Liver | Fast (Half-life of ~30 hours in rats) | Low | nih.gov |

Influence on Oncogene Activation (e.g., H-ras mutations)

The mutagenic activity of this compound is particularly significant in its ability to activate oncogenes, with the H-ras gene being a well-documented target. Unrepaired this compound preferentially pairs with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. nih.gov When these mutations occur at specific critical locations, such as codon 12 of the H-ras proto-oncogene, they can result in a constitutively active protein that promotes uncontrolled cell growth and division. nih.govnih.govoup.com

Studies have demonstrated that the site-specific incorporation of this compound into codon 12 of the H-ras gene induces G→A transitions. nih.govoup.com In some instances, this compound at the second position of codon 12 primarily induces these G→A transitions. nih.govoup.com The induction of these activating mutations in the H-ras gene is considered a critical initiating event in the development of tumors in various tissues, including the mammary gland in rats exposed to ethylating carcinogens. nih.gov

| Gene | Codon | Type of Mutation Induced by this compound | Consequence |

| H-ras | 12 | G:C → A:T transition | Activation of the oncogene, leading to uncontrolled cell proliferation. nih.govnih.gov |

Protection from Tumorigenic Conversion by Repair

The cellular capacity for DNA repair is a critical determinant in mitigating the carcinogenic threat posed by this compound. The primary defense against the mutagenic effects of this adduct is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (MGMT). nih.govnih.gov MGMT directly reverses the damage by transferring the ethyl group from the guanine to one of its own cysteine residues, thereby restoring the normal DNA structure. nih.gov

A high capacity for the repair of this compound is strongly correlated with protection against tumorigenic conversion. nih.govnih.gov Cells that are proficient in repairing this adduct exhibit significantly lower frequencies of malignant transformation upon exposure to ethylating agents compared to repair-deficient cells. nih.govnih.gov For instance, in rat mammary carcinogenesis, the rapid repair of this compound in the transcribed H-ras gene prevents the mutational activation of this oncogene. nih.gov This underscores the crucial role of DNA repair mechanisms as a protective barrier against the initiation of cancer by alkylating carcinogens.

| DNA Repair Status | Effect on this compound | Outcome in the Presence of Ethylating Agents | Reference |

| Repair-Proficient (High MGMT) | Efficient removal of the ethyl group from guanine. | Protection from tumorigenic conversion; lower frequency of mutations. | nih.govnih.gov |

| Repair-Deficient (Low MGMT) | Persistence of this compound in DNA. | Increased risk of tumorigenesis; higher frequency of H-ras mutations. | nih.govnih.gov |

Cellular and Molecular Repair Mechanisms for 6 Ethylguanine Adducts

O6-Alkylguanine-DNA Alkyltransferase (AGT/MGMT) Pathway

The AGT protein is a crucial first line of defense against the harmful effects of alkylating agents that form adducts at the O6 position of guanine (B1146940). This "suicide" enzyme directly repairs the lesion in a single-step reaction.

The repair of O6-ethylguanine by AGT involves a direct and irreversible transfer of the ethyl group from the DNA adduct to a specific cysteine residue within the enzyme's active site. This process restores the guanine base to its original, undamaged state. The reaction proceeds through a one-step SN2-like mechanism where the deprotonated cysteine acts as a nucleophile, attacking the ethyl group and displacing the guanine. nih.govpsu.edu

The active site of the human AGT protein contains the amino acid sequence -PCHR-, with Cys-145 being the critical acceptor site for the alkyl group. oup.com The enzyme binds to the damaged DNA and flips the Othis compound base out of the DNA helix and into its active site pocket. dntb.gov.uamdpi.com This base flipping is facilitated by a tyrosine residue (Tyr-114) and stabilized by an arginine finger (Arg-128) that inserts into the DNA helix to take the place of the everted base. nih.gov Once the ethyl group is transferred to the cysteine residue, the alkylated AGT becomes inactive as the S-alkylcysteine cannot be regenerated. oup.com This "suicide" mechanism means that each AGT molecule can only act once. oup.com

The AGT enzyme demonstrates a broad specificity for various alkyl groups at the O6 position of guanine. While it is highly efficient at removing methyl groups, it can also repair larger adducts, including ethyl groups. nih.gov However, the efficiency of repair decreases as the size of the alkyl group increases. nih.gov Studies using AGT from rat liver have shown its capability to repair both O6-methylguanine and Othis compound. nih.govaacrjournals.org The rate constants for the repair of O6-EtG by recombinant human AGT have been measured to be in the range of 4.0–11.5 × 10^6 M−1 s−1. oup.com

The repair of Othis compound by rat liver chromatin fractions has demonstrated the transfer of the ethyl group to a cysteine moiety within an acceptor protein, confirming the mechanism in a more complex biological matrix. researchgate.net

Table 1: Repair Efficiency of O6-Alkylguanine Adducts by AGT

| Adduct | Relative Repair Rate | Detection Limit (Rat Liver AGT) |

|---|---|---|

| O6-Methylguanine | Higher | 0.8 fmol |

| Othis compound | Lower | 3 fmol |

This table is generated based on the principle that repair efficiency decreases with increasing alkyl group size and the detection limits from competitive repair assays. nih.govnih.gov

The activity of AGT can be modulated by pseudosubstrates, which are compounds that mimic the structure of O6-alkylguanine and can irreversibly inactivate the enzyme. A prominent example is O6-benzylguanine (O6-BG). nih.govmdpi.com This compound acts as a substrate for AGT, leading to the transfer of the benzyl group to the active site cysteine, thereby rendering the enzyme inactive. oup.comnih.gov The benzylated AGT undergoes a conformational change that targets it for rapid degradation via the ubiquitin-proteasome pathway. oup.com

Inhibition of AGT by compounds like O6-BG has significant implications. In a research context, it allows for the study of the biological consequences of unrepaired O6-alkylguanine lesions. Clinically, depleting AGT activity can sensitize cancer cells to alkylating chemotherapeutic agents. nih.gov For instance, treatment with O6-BG can make cancer cells 2 to 14 times more sensitive to the effects of such drugs. nih.gov In human lymphoblastoid cell lines, the inhibition of AGT with O6-benzylguanine demonstrated that a lack of AGT activity significantly impairs the cell's ability to withstand DNA ethylation damage. nih.gov

Nucleotide Excision Repair (NER) Pathway

While AGT provides a direct repair mechanism, the Nucleotide Excision Repair (NER) pathway offers a more generalist approach to dealing with a wide range of bulky DNA lesions, including Othis compound adducts.

The NER pathway is a multi-step process that recognizes and removes a short single-stranded DNA segment containing the lesion, followed by synthesis of a new DNA strand using the undamaged strand as a template. wikipedia.org There is substantial evidence indicating that NER is involved in the removal of Othis compound, often in cooperation with AGT. nih.govnih.gov

Studies on human lymphoblastoid cells have shown that cells deficient in NER but expressing AGT repaired Othis compound much more slowly (half-life of 43 hours) than cells proficient in both pathways (half-life of about 8 hours). nih.gov Conversely, cells lacking AGT activity showed little to no repair of Othis compound, regardless of their NER status. nih.gov This suggests a cooperative model where both AGT and NER are necessary for the efficient removal of Othis compound adducts in human cells. nih.govnih.gov

Table 2: Half-life of Othis compound in Human Lymphoblasts with Different Repair Phenotypes

| Cell Phenotype | Othis compound Half-life (hours) |

|---|---|

| AGT-proficient, NER-proficient | ~8 |

| AGT-proficient, NER-deficient | 43 |

| AGT-deficient, NER-proficient | 53 to >100 |

Data from a study quantifying the persistence of Othis compound in human lymphoblasts exposed to N-ethyl-N-nitrosourea. nih.gov

A notable feature of NER is its preference for repairing damage in actively transcribed genes, a process known as transcription-coupled NER (TC-NER). wikipedia.org This sub-pathway ensures that the genetic information being actively used by the cell is maintained with high fidelity.

Research has shown a significant difference in the repair rate of Othis compound between transcriptionally active and inactive regions of the genome. In rat mammary epithelial cells, the removal of O6-EtG was approximately 20 times more rapid from the actively transcribed H-ras and β-actin genes compared to the silent IgE heavy chain gene. nih.gov This rapid, transcription-coupled repair of O6-EtG was observed in both strands of the active genes. nih.gov Interestingly, this rapid repair in transcribed genes was not significantly affected by the inhibition of MGMT, suggesting a primary role for a TC-NER-like mechanism in these regions. nih.gov In contrast, the slower repair of O6-EtG in the inactive IgE gene was predominantly carried out by MGMT. nih.gov This differential repair highlights a mechanism that prioritizes the integrity of actively expressed genes.

DNA Mismatch Repair (MMR) System

The DNA Mismatch Repair (MMR) system is a highly conserved pathway that corrects errors made during DNA replication and recombination. While its primary role is to repair base-base mismatches and insertion-deletion loops, the MMR system also recognizes and processes certain types of DNA damage, including alkylation adducts like 6-EtG.

The initiation of the MMR process involves the recognition of a mismatch or lesion in the DNA by a heterodimer of MutS homolog proteins. In eukaryotes, the MutSα complex, a heterodimer of MSH2 and MSH6, is primarily responsible for recognizing base-base mismatches and small insertion-deletion loops. The MutSβ complex, composed of MSH2 and MSH3, recognizes larger insertion-deletion loops.

When this compound pairs with thymine (B56734) during DNA replication, it creates a 6-EtG:T mispair that can be recognized by the MMR machinery, primarily the MutSα (MSH2-MSH6) complex. Following the binding of MutSα to the 6-EtG:T mismatch, a conformational change is induced, leading to the recruitment of the MutLα heterodimer, which consists of MLH1 and PMS2. The recruitment of MutLα is a crucial step that signals the presence of a mismatch and initiates the subsequent steps of the repair process. The MutLα complex acts as a molecular matchmaker, coordinating the interaction between the mismatch recognition complex and downstream effector proteins. PMS2, a component of MutLα, possesses an endonuclease activity that is critical for introducing a nick in the newly synthesized strand containing the mismatched base.

Following the nicking of the daughter strand, exonuclease 1 (EXO1) is recruited to the site and excises a segment of the DNA strand containing the mismatched thymine. DNA polymerase then fills in the gap using the parental strand, which contains the 6-EtG adduct, as a template. Finally, DNA ligase seals the nick, completing the repair process. However, since the original 6-EtG adduct remains in the template strand, this can lead to futile cycles of repair where the MMR system repeatedly removes the thymine incorporated opposite the 6-EtG. This repeated processing can lead to the formation of single-strand breaks and may trigger cell cycle arrest and apoptosis.

The efficacy of the MMR system in processing alkylation-induced lesions varies depending on the nature of the alkyl group. Studies have shown that the MMR system is more efficient at processing O6-methylguanine (O6-MeG) lesions compared to 6-EtG lesions. This difference in efficacy is attributed to the initial recognition step by the MutSα complex. The binding affinity of MutSα for O6-MeG:T mispairs is significantly higher than for 6-EtG:T mispairs.

The less efficient recognition of the 6-EtG:T mispair by MutSα allows the lesion to persist for a longer duration, increasing the likelihood of it becoming a permanent mutation during subsequent rounds of DNA replication. This disparity in repair efficiency contributes to the different mutagenic potentials of methylating and ethylating agents. While both types of agents can induce G:C to A:T transition mutations, the lower efficiency of MMR in repairing 6-EtG adducts can result in a higher mutagenic frequency for ethylating agents in MMR-proficient cells.

| Lesion | MMR Recognition Efficiency | Persistence of Lesion | Mutagenic Potential |

|---|---|---|---|

| O6-Methylguanine (O6-MeG):T | High | Low | Lower in MMR-proficient cells |

| This compound (6-EtG):T | Low | High | Higher in MMR-proficient cells |

Persistence and Tissue-Specific Repair Kinetics of this compound

The persistence of this compound adducts in DNA is a critical determinant of their carcinogenic potential. The rate of repair of these lesions can vary significantly between different tissues, which can explain the tissue-specific carcinogenicity of ethylating agents.

The repair of 6-EtG is primarily carried out by the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). The levels and activity of AGT can differ substantially among various tissues, leading to different repair kinetics for 6-EtG.

Studies in rats have shown that the liver exhibits a high capacity for repairing 6-EtG, with a rapid removal of these adducts from the DNA. nih.gov In contrast, the brain and mammary gland show a much slower repair rate, leading to the persistence of 6-EtG in these tissues. nih.gov This high persistence in the brain and mammary gland correlates with the higher susceptibility of these tissues to the carcinogenic effects of ethylating agents like N-ethyl-N-nitrosourea (ENU). nih.gov

The half-life of 6-EtG in the liver has been reported to be approximately 6 hours, while in the mammary gland and brain, the half-life is significantly longer, around 48 and 52 hours, respectively. nih.gov This indicates a much more efficient repair system in the liver compared to the other two tissues.

| Tissue | Half-life of this compound (approximate) | Repair Efficiency |

|---|---|---|

| Liver | 6 hours | High |

| Mammary Gland | 48 hours | Low |

| Brain | 52 hours | Low |

Research has shown that the repair of this compound occurs in both nuclear DNA (nDNA) and mitochondrial DNA (mtDNA). nih.gov Studies in rats exposed to N-ethyl-N-nitrosourea have demonstrated the active removal of O6-ethyl-2'-deoxyguanosine from mtDNA in the liver. nih.gov Interestingly, the kinetics of 6-EtG removal from mtDNA in the liver were found to be very similar to the removal kinetics from nDNA in the same tissue, suggesting a comparable repair efficiency. nih.gov

However, similar to the findings in nuclear DNA, the repair of 6-EtG in mitochondrial DNA also exhibits tissue specificity. In the kidney, the removal of 6-EtG from mtDNA was moderately efficient, whereas in the brain, there was almost no removal observed. nih.gov This lack of significant repair in the brain's mtDNA could contribute to the neurotoxic effects of ethylating agents. The proteins responsible for DNA repair in mitochondria are encoded by nuclear genes and then imported into the mitochondria. mdpi.com

Analytical Methodologies for the Detection and Quantification of 6 Ethylguanine

Immunochemical Assays

Immunochemical methods leverage the high specificity of antibodies to detect and quantify target molecules like 6-EtG. These assays are often characterized by their high sensitivity and throughput, making them suitable for screening large numbers of samples.

Radioimmunoassay is a competitive binding assay that utilizes a radiolabeled analog of the target analyte to quantify the amount of the non-labeled analyte in a sample. In the context of 6-EtG detection, the assay relies on the competition between 6-EtG (or its nucleoside form, O6-ethyldeoxyguanosine) in the sample and a known amount of a radiolabeled counterpart for a limited number of specific antibody binding sites. The amount of radioactivity measured is inversely proportional to the concentration of 6-EtG in the sample.

A significant advantage of RIA is its exceptional sensitivity. For the related compound O6-ethyldeoxyguanosine (O6-EtdGuo), RIA has demonstrated the ability to detect as little as 0.05 picomoles of the adduct. nih.gov This level of sensitivity allows for the quantification of O6-EtdGuo at a molar ratio of approximately 3 x 10⁻⁷ relative to deoxyguanosine in a 100-microgram sample of ethylated DNA. nih.gov The sensitivity of the assay can be further enhanced by incorporating a chromatographic separation step prior to the RIA, which can lower the detection limit to a molar ratio of less than 5 x 10⁻⁸. nih.gov The development of high-affinity antibodies, with affinity constants in the range of 1 to 2 x 10¹⁰ liters/mol, has been instrumental in achieving this high degree of sensitivity and specificity. nih.gov

Table 1: Performance Characteristics of Radioimmunoassay (RIA) for O6-Ethyldeoxyguanosine

| Parameter | Finding | Reference |

|---|---|---|

| Analyte | O6-Ethyldeoxyguanosine (O6-EtdGuo) | nih.gov |

| Detection Limit | 0.05 pmol at 50% inhibition of tracer-antibody binding | nih.gov |

| Quantification Limit (in DNA) | ~3 x 10⁻⁷ (O6-EtdGuo/deoxyguanosine molar ratio) in 100 µg of DNA | nih.gov |

| Enhanced Quantification Limit (with pre-separation) | < 5 x 10⁻⁸ (O6-EtdGuo/deoxyguanosine molar ratio) | nih.gov |

| Antibody Affinity Constant | 1 to 2 x 10¹⁰ L/mol | nih.gov |

The Immunoslot Blot (ISB) assay is a solid-phase immunoassay used for the quantification of DNA adducts. The method involves denaturing the DNA to its single-stranded form and then immobilizing it onto a nitrocellulose membrane using a slot-blot apparatus. The membrane is subsequently incubated with a primary antibody specific for the DNA adduct of interest, such as 6-EtG. A secondary antibody, which is either radiolabeled or conjugated to an enzyme for colorimetric or chemiluminescent detection, is then used to quantify the amount of primary antibody bound to the DNA.

The ISB technique has been successfully applied to the detection of O6-ethyldeoxyguanosine (O6-EtdGuo) with high sensitivity. Detection limits for O6-EtdGuo have been reported to be as low as approximately 0.3 x 10⁻¹⁵ moles in a 3-microgram DNA sample. This corresponds to an O6-EtdGuo to deoxyguanosine molar ratio of about 2 x 10⁻⁷. The sensitivity of the assay is largely dependent on the affinity and specificity of the primary monoclonal antibody used. Optimization of various steps in the protocol, such as DNA fragmentation and the manifold apparatus, is critical for achieving reproducible results. More recent developments in slot-blot assays using damage-sensing proteins have shown detection limits for O6-alkylguanines to be around 0.6 fmoles/μg of DNA. nih.gov

Table 2: Performance Characteristics of Immunoslot Blot (ISB) for O6-Alkylguanines

| Parameter | Finding | Reference |

|---|---|---|

| Analyte | O6-Ethyldeoxyguanosine (O6-EtdGuo) | |

| Detection Limit | ≥ 0.3 x 10⁻¹⁵ mol in 3 µg DNA | |

| Molar Ratio in DNA | ≥ 2 x 10⁻⁷ (O6-EtdGuo/deoxyguanosine) | |

| Analyte | O6-Alkylguanines (general) | nih.gov |

| Limit of Detection (LOD) | ~0.6 fmoles/µg DNA | nih.gov |

| Limit of Quantification (LOQ) | ~1.0 fmoles/µg DNA | nih.gov |

The development of monoclonal antibodies (mAbs) with high specificity for 6-EtG has been a cornerstone for various immunochemical detection methods. These mAbs can be employed in a variety of assay formats, including competitive enzyme-linked immunosorbent assays (ELISAs) and immunoassays coupled with other techniques for enhanced sensitivity and specificity.

A notable application of monoclonal antibodies is in a rapid and sensitive immunoassay designed to quantify cellular repair activity for 6-EtG. This assay is based on the principle that complexes formed between an anti-O6-ethyl-2'-deoxyguanosine mAb and 6-EtG residues in double-stranded DNA can be captured on nitrocellulose filters. The amount of repaired 6-EtG can be determined by the decrease in the signal (e.g., radioactivity if a radiolabeled DNA substrate is used) retained on the filter. This method has a detection limit of approximately 1 x 10⁻¹⁶ moles of repaired O6-alkylguanine. nih.gov Furthermore, monoclonal antibodies can be used for the selective enrichment of DNA fragments containing 6-EtG from a complex mixture of genomic DNA. This immunoisolation can be followed by amplification and quantification of specific gene sequences, allowing for the study of DNA adduct formation and repair in specific regions of the genome. The efficiency of mAb binding to DNA fragments containing 6-EtG has been shown to be constant over a range of O6-EtG/guanine (B1146940) molar ratios from 10⁻⁵ to 10⁻⁸.

Table 3: Performance of Monoclonal Antibody-Based Detection for 6-Ethylguanine

| Parameter | Finding | Reference |

|---|---|---|

| Assay Type | Immunoassay for repair activity | nih.gov |

| Detection Limit | ~1 x 10⁻¹⁶ mol of repaired O6-alkylguanine | nih.gov |

| Assay Type | Selective isolation of DNA fragments | |

| Effective Molar Ratio Range | 10⁻⁵ to 10⁻⁸ (O6-EtG/guanine) |

Chromatographic and Mass Spectrometry Techniques

Chromatographic techniques, particularly when coupled with mass spectrometry, offer a high degree of selectivity and sensitivity for the analysis of 6-EtG. These methods are considered the gold standard for the structural confirmation and accurate quantification of DNA adducts.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a complex mixture. For the analysis of 6-EtG, DNA is typically hydrolyzed to release the modified base, which is then separated from normal DNA bases and other adducts on an HPLC column. Reversed-phase HPLC is commonly employed for this purpose.

The choice of detector is critical for achieving the desired sensitivity and selectivity. Ultraviolet (UV) detectors are often used, as purine (B94841) bases, including 6-EtG, exhibit strong UV absorbance. For enhanced sensitivity and selectivity, fluorescence or electrochemical detectors can also be utilized. A fully validated HPLC method for the related compound 6-thioguanine (B1684491) in whole blood samples has demonstrated a linearity range of 479–17,118 ng/mL with a limit of detection of 150 ng/mL and a limit of quantification of 479 ng/mL. researchgate.net The accuracy of such methods is typically high, with bias values often falling within ±15%. researchgate.net

Table 4: Representative Performance of HPLC for Thiopurine Analogs

| Parameter | Finding (for 6-Thioguanine) | Reference |

|---|---|---|

| Linearity Range | 479–17,118 ng/mL | researchgate.net |

| Limit of Detection (LOD) | 150 ng/mL | researchgate.net |

| Limit of Quantification (LOQ) | 479 ng/mL | researchgate.net |

| Accuracy (Bias) | -5.6% to +14.7% | researchgate.net |

| Repeatability (CV) | 1.30%–3.24% | researchgate.net |

| Intermediate Precision (CV) | 4.19%–5.78% | researchgate.net |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides the highest level of sensitivity and specificity for the quantification of 6-EtG. After chromatographic separation, the analyte is ionized, and the mass spectrometer selectively monitors specific precursor-to-product ion transitions, which is highly characteristic of the target molecule.

For the analysis of the analogous compound O6-methylguanine, LC-MS/MS methods have been developed with lower limits of quantification in the femtomole range. For instance, one method reported a lower limit of quantitation of 75.8 fmol for O6-methylguanine. nih.gov Such methods typically exhibit excellent linearity over a wide concentration range, with correlation coefficients (r²) greater than 0.999. nih.gov The precision of LC-MS/MS assays is also very high, with intra- and inter-day relative standard deviations (R.S.D.) often below 10%. nih.gov The accuracy is also excellent, with values typically ranging from 90% to 120%. nih.gov The use of stable isotope-labeled internal standards is crucial in LC-MS/MS analysis to correct for any variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Table 5: Performance Characteristics of LC-MS/MS for O6-Methylguanine

| Parameter | Finding (for O6-Methylguanine) | Reference |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | 75.8 fmol | nih.gov |

| Linearity Range | 75.8 to 151,600.0 fmol | nih.gov |

| Linearity (r²) | > 0.999 | nih.gov |

| Intra-day Precision (R.S.D.) | ≤ 9.2% | nih.gov |

| Intra-day Accuracy | 90.8% to 118% | nih.gov |

| Inter-day Precision (R.S.D.) | ≤ 7.9% | nih.gov |

| Inter-day Accuracy | 94.5% to 116% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the detection and quantification of DNA adducts like this compound. However, due to the low volatility and thermal instability of such modified nucleobases, direct analysis is not feasible. nih.gov The methodology, therefore, necessitates a multi-step sample preparation protocol involving DNA hydrolysis, adduct purification, and chemical derivatization to convert the analyte into a volatile and thermally stable form suitable for GC analysis. nih.govnih.govchromatographyonline.com

The typical workflow begins with the hydrolysis of DNA samples, either through acidic or enzymatic methods, to release the free this compound base. nih.gov Following hydrolysis, a purification step is often employed to isolate the target adduct from the complex mixture of unmodified bases and other cellular components. Immunoaffinity chromatography, using antibodies specific to the O-alkylguanine, is a highly effective technique for this purpose, as demonstrated in the analysis of the related compound O-butylguanine. nih.gov

The critical step in the process is chemical derivatization. jfda-online.comsigmaaldrich.com For O-alkylguanines, this often involves a multi-step reaction. A common strategy includes converting the exocyclic amino group and derivatizing the ring nitrogen atoms. For instance, research on analogous compounds like O-methylguanine has explored converting the guanine moiety into a more stable hypoxanthine (B114508) structure, followed by derivatization with an electrophoric agent like pentafluorobenzyl bromide (PFBBr). nih.govcdc.gov This reagent attaches a pentafluorobenzyl group, which significantly enhances the compound's volatility and its sensitivity for detection by electron capture negative ion mass spectrometry (ECNI-MS), a highly sensitive ionization technique. nih.govnih.gov Another approach involves a two-step derivatization to form mixed pentafluorobenzyl-trimethylsilyl derivatives, which can then be analyzed by high-resolution GC coupled with negative ion chemical ionization (NICI) mass spectrometry. nih.gov These derivatization procedures must be carefully optimized to ensure high reaction yield and to control the formation of potential isomers that could complicate chromatographic separation and quantification. nih.gov

The table below outlines a representative workflow for the analysis of an O-alkylguanine adduct using GC-MS, based on established methods for similar compounds.

| Parameter | Description | Example/Reference |

| Sample Preparation | Isolation of DNA followed by acid hydrolysis to release the free adduct base. | Hydrolysis with perchloric or trifluoroacetic acid. |

| Purification | Immunoaffinity chromatography to specifically isolate the O-alkylguanine adduct. | Polyclonal antibodies against O-butylguanine coupled to a Sepharose support. nih.gov |

| Internal Standard | Addition of a stable isotope-labeled version of the analyte to correct for sample loss and ionization variability. | Deuterium-labeled O-butylguanine (O⁶BuG-d₇). nih.gov |

| Derivatization | Two-step chemical modification to increase volatility and detector response. | 1. Reaction with pentafluorobenzyl bromide (PFBBr). 2. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov |

| GC Separation | Separation of the derivatized analyte on a capillary column. | Use of a fused silica (B1680970) capillary column (e.g., 25m) with a temperature gradient program. |

| MS Detection | Detection using a mass spectrometer, often in a negative ion mode for high sensitivity. | High-Resolution Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (HRGC-NICI-MS). nih.gov |

| Quantification | Measurement of the characteristic ion of the analyte relative to the internal standard. | Selected Ion Monitoring (SIM) of the specific mass-to-charge ratio (m/z) for the derivatized adduct. |

Competitive Repair Assays Utilizing O⁶-Alkylguanine-DNA Alkyltransferase

Competitive repair assays provide a highly sensitive and specific biochemical method for quantifying this compound in DNA. This technique leverages the activity of the DNA repair protein O⁶-Alkylguanine-DNA Alkyltransferase (AGT), a suicide enzyme that stoichiometrically transfers the alkyl group from the O⁶ position of guanine to one of its own cysteine residues. nih.gov The assay is based on the competition between the this compound present in a test DNA sample and a known amount of a radiolabeled substrate for a limited amount of the AGT protein. nih.gov

In this assay, the DNA sample containing an unknown quantity of this compound is incubated with the AGT enzyme. Simultaneously, a specially prepared DNA substrate, typically an oligonucleotide containing a single O⁶-methylguanine residue and labeled with a high-specific-activity radioisotope like ³²P, is added to the reaction. nih.gov The AGT enzyme will repair both the this compound in the sample DNA and the radiolabeled O⁶-methylguanine in the oligonucleotide substrate. Because the enzyme is consumed in the reaction, the presence of this compound in the test sample reduces the amount of AGT available to repair the radiolabeled substrate. nih.gov

The extent of repair of the radiolabeled oligonucleotide is inversely proportional to the amount of this compound in the test sample. To quantify this, the repaired and unrepaired forms of the radiolabeled oligonucleotide are separated. This can be achieved by methods such as immunoprecipitation using an antibody that specifically recognizes the unrepaired O⁶-alkyldeoxyguanosine adduct. nih.gov The radioactivity of the unrepaired fraction is then measured. By comparing the result to a standard curve generated using known amounts of this compound, the quantity of the adduct in the original DNA sample can be accurately determined. nih.gov

The specificity of the assay can be modulated by the source of the AGT enzyme. For example, AGT from rat liver has a broad specificity and can be used to detect both O⁶-methylguanine and this compound. In contrast, the AGT from E. coli is highly specific for O⁶-methylguanine and would not be suitable for detecting this compound. nih.gov

The table below summarizes the key performance characteristics of the competitive repair assay for this compound.

| Parameter | Description | Value/Finding |

| Enzyme Source | The source of the O⁶-Alkylguanine-DNA Alkyltransferase used in the assay. | Rat liver AGT (for broad specificity including this compound). nih.gov |

| Principle | Competition between this compound in sample DNA and a radiolabeled substrate for the AGT enzyme. nih.gov | Stoichiometric, suicide enzyme mechanism. nih.gov |

| Detection Limit | The lowest amount of this compound that can be reliably detected by the assay. | 3 femtomoles (fmol). nih.gov |

| Sensitivity Limit | The lowest ratio of adduct to normal bases that can be quantified in a standard amount of DNA. | 3 x 10⁻⁷ moles of this compound per mole of guanine (equivalent to 200 fmol per mg of DNA). nih.gov |

| Quantification Method | The technique used to measure the outcome of the competitive reaction. | Immunoprecipitation of the unrepaired radiolabeled substrate followed by radiocounting. nih.gov |

| Validation | The assay has been validated by comparing its results with those from other methods like radioimmunoassay. nih.gov | Close agreement found with established methods for related adducts. nih.gov |

Comparative Biological Significance of 6 Ethylguanine with Other Alkylated Dna Adducts

O6-Methylguanine versus O6-Ethylguanine: Mutagenicity and Repair Differences

O6-alkylguanine adducts are among the most mutagenic and carcinogenic lesions induced by alkylating agents. nih.gov While both O6-Methylguanine (O6-MeG) and O6-EtG are significant promutagenic lesions, they exhibit key differences in their biological consequences and repair kinetics, primarily related to the size of the alkyl group.

Mutagenicity: Both O6-MeG and O6-EtG are highly mutagenic, causing G:C to A:T transition mutations because they can mispair with thymine (B56734) during DNA replication. wikipedia.org However, their mutational efficiency can differ. For instance, one study calculated the mutational efficiency for O6-EtG to be approximately 1/3, meaning about one-third of the lesions lead to mutations in Salmonella typhimurium. nih.gov In the same study, the mutational efficiency for O6-MeG was calculated to be higher, at 2/3. nih.gov In contrast, another study using E. coli found O6-EtG to be more mutagenic (11% mutant colonies) than O6-MeG (6% mutant colonies) in repair-competent strains, suggesting that the cellular context and repair capacity significantly influence the outcome. oup.comnih.gov

Repair Differences: The primary repair pathway for O6-alkylguanine adducts is direct reversal by the O6-alkylguanine-DNA alkyltransferase (MGMT) protein. nih.govresearchgate.net This "suicide" enzyme stoichiometrically transfers the alkyl group from the guanine's O6 position to an internal cysteine residue, thereby inactivating itself. researchgate.netresearchgate.net

The efficiency of MGMT repair is highly dependent on the size of the alkyl group. MGMT repairs O6-MeG much more efficiently than O6-EtG. The repair efficiency of MGMT decreases as the size of the alkyl group increases. mdpi.com While human MGMT is effective in repairing larger and more complex adducts, the simple addition of a methyl versus an ethyl group has a significant impact. nih.gov Some studies indicate that the repair of O6-MeG can be 100,000 to 1000 times faster than that of O4-methylthymine, another O-alkylated adduct repaired by MGMT. mdpi.com

Furthermore, evidence suggests that alternative repair pathways may contribute to the removal of O6-EtG. In human cells, the efficient repair of O6-EtG was found to be dependent on both MGMT and the nucleotide excision repair (NER) pathway. nih.gov Cells deficient in NER but expressing MGMT showed slow repair of O6-EtG, while cells lacking MGMT showed little to no repair, regardless of NER activity. nih.gov This indicates a cooperative role for both pathways in removing the bulkier ethyl adduct. In contrast, O6-MeG is removed from DNA predominantly by MGMT, and this repair appears to be independent of the transcriptional status of the affected genes. nih.gov

Table 1: Comparison of O6-Methylguanine and Othis compound

| Feature | O6-Methylguanine (O6-MeG) | Othis compound (O6-EtG) |

| Primary Mutation | G:C → A:T transition wikipedia.org | G:C → A:T transition researchgate.net |

| Mutational Efficiency | Can be higher than O6-EtG in some systems (e.g., 2/3 in S. typhimurium) nih.gov | Can be lower than O6-MeG (e.g., 1/3 in S. typhimurium) but higher in other contexts (e.g., E. coli) nih.govnih.gov |

| Primary Repair Protein | O6-alkylguanine-DNA alkyltransferase (MGMT) researchgate.net | O6-alkylguanine-DNA alkyltransferase (MGMT) nih.gov |

| MGMT Repair Efficiency | High; repaired much faster than O6-EtG mdpi.comnih.gov | Lower; the bulkier ethyl group is removed more slowly by MGMT mdpi.com |

| Other Repair Pathways | Predominantly repaired by MGMT nih.gov | Repair can involve both MGMT and Nucleotide Excision Repair (NER) nih.gov |

Comparison with N7-Ethylguanine and N3-Ethyladenine

While O-alkylation products like O6-EtG are highly mutagenic, N-alkylated purines are formed in greater abundance. The most common of these are N7-Ethylguanine (N7-EtG) and N3-Ethyladenine (N3-EtA). However, their biological significance differs markedly from that of O6-EtG.

N7-Ethylguanine (N7-EtG): N7-EtG is often the most abundant adduct formed by ethylating agents. nih.gov Unlike O6-EtG, N7-EtG is not considered a major promutagenic lesion as it does not typically cause mispairing during DNA replication. nih.gov The primary biological consequence of N7-EtG formation is its chemical instability. nih.gov The ethylation at the N7 position creates a positive charge on the guanine (B1146940) ring, which destabilizes the N-glycosidic bond connecting the base to the deoxyribose sugar. researchgate.net This leads to spontaneous depurination, creating an apurinic (AP) site in the DNA. nih.govresearchgate.net While AP sites can be mutagenic if not repaired, the N7-EtG adduct itself is bypassed accurately by DNA polymerases. researchgate.net

Repair of N7-EtG is generally not carried out by an active enzymatic process targeting the adduct itself but rather occurs through spontaneous loss (depurination), followed by repair of the resulting AP site by the base excision repair (BER) pathway. nih.govnih.gov The rate of loss for N7-EtG from tissues is often similar in both repair-proficient and repair-deficient tissues, suggesting chemical loss rather than enzymatic removal. nih.gov

N3-Ethyladenine (N3-EtA): N3-EtA is another significant N-alkylated adduct. Like N7-EtG, it is chemically less stable than O6-EtG and can be lost from DNA through spontaneous depurination. nih.gov In human leukocytes from smokers, levels of N3-EtA were found to be significantly higher than in non-smokers and were positively correlated with levels of N7-EtG. nih.gov The repair of N3-alkylated purines is actively initiated by DNA glycosylases, such as alkyladenine glycosylase (AAG), as part of the BER pathway. mdpi.com

Table 2: Comparison of Othis compound with N-Alkylated Purines

| Feature | Othis compound (O6-EtG) | N7-Ethylguanine (N7-EtG) | N3-Ethyladenine (N3-EtA) |

| Alkylation Site | Oxygen (O6) of Guanine | Nitrogen (N7) of Guanine | Nitrogen (N3) of Adenine |

| Chemical Stability | Chemically stable nih.gov | Chemically unstable; leads to spontaneous depurination nih.govresearchgate.net | Chemically unstable; subject to spontaneous depurination nih.gov |

| Primary Biological Effect | Miscoding during DNA replication (G:C → A:T) researchgate.net | Formation of apurinic (AP) sites nih.gov | Cytotoxic; can block DNA replication; forms AP sites |

| Repair Mechanism | Direct reversal by MGMT; NER involvement nih.govnih.gov | Primarily spontaneous loss followed by Base Excision Repair (BER) of the AP site nih.govnih.gov | Base Excision Repair (BER) initiated by a DNA glycosylase mdpi.com |

| Relative Mutagenicity | High nih.gov | Low; considered non-mutagenic or weakly mutagenic nih.govresearchgate.net | Low compared to O6-EtG |

Contrasting Effects with O-Alkylated Pyrimidines (e.g., O4-Ethylthymine, O2-Ethylthymine)

Besides purines, the oxygen atoms of pyrimidine (B1678525) bases are also susceptible to alkylation, leading to the formation of adducts such as O4-Ethylthymine (O4-EtT) and O2-Ethylthymine (O2-EtT). These lesions, like O6-EtG, are potent promutagenic adducts.

O4-Ethylthymine (O4-EtT): O4-EtT is a miscoding lesion that preferentially pairs with guanine, leading to A:T to G:C transition mutations. researchgate.net The mutagenic potential of O4-alkylated thymines is considered to be significant. In some bacterial systems, O4-methylthymine (O4-MeT) was found to be more mutagenic than O6-MeG. oup.comnih.gov Like O6-alkylguanines, O4-alkylthymines can be repaired by MGMT. nih.govembopress.org However, the repair is significantly less efficient. Human MGMT exhibits low efficiency in repairing O4-methylthymine, and it is expected to be even less efficient for the bulkier O4-EtT adduct. nih.gov In a study on human lymphoblasts, the repair of O4-EtT was slow and not related to either MGMT or NER activity, in stark contrast to the repair of O6-EtG which relied on both pathways. nih.gov The persistence of these adducts in DNA due to inefficient repair contributes to their high mutagenicity. nih.gov

O2-Ethylthymine (O2-EtT): O2-EtT is another O-alkylated pyrimidine adduct that can cause mispairing during DNA replication. embopress.org Similar to O4-EtT, its repair in human cells is slow and appears to be independent of both MGMT and NER. nih.gov In E. coli, O-alkylated pyrimidines like O2-methylthymine are recognized and removed by a DNA glycosylase, which is part of the adaptive response to alkylating agents. nih.govembopress.org However, this efficiency is not observed in mammalian systems, leading to the persistence of these lesions. nih.gov

The key difference between O6-EtG and the O-alkylated pyrimidines lies in the efficiency of their repair in human cells. While a dedicated and relatively efficient multi-pathway system exists for O6-EtG, the repair of O4-EtT and O2-EtT is slow and inefficient, making them highly persistent and potent mutagenic lesions despite potentially being formed at lower initial levels than O6-EtG. nih.govnih.gov

Table 3: Comparison of Othis compound with O-Alkylated Pyrimidines

| Feature | Othis compound (O6-EtG) | O4-Ethylthymine (O4-EtT) | O2-Ethylthymine (O2-EtT) |

| Base and Site | Guanine (O6) | Thymine (O4) | Thymine (O2) |

| Resulting Mutation | G:C → A:T transition researchgate.net | A:T → G:C transition researchgate.net | A:T → G:C transition |

| Repair in Human Cells | Moderately efficient; involves MGMT and NER nih.gov | Slow and inefficient; largely independent of MGMT and NER nih.gov | Slow and inefficient; largely independent of MGMT and NER nih.gov |

| Persistence | Moderate; depends on cellular repair capacity nih.govnih.gov | High persistence due to inefficient repair nih.gov | High persistence due to inefficient repair nih.govnih.gov |

| Repair by MGMT | Yes, but less efficient than for O6-MeG mdpi.com | Yes, but very inefficiently nih.gov | Not a significant substrate for MGMT |

Advanced Research Perspectives and Unanswered Questions in 6 Ethylguanine Biology

Structural Biology and Biophysics of 6-Ethylguanine within DNA Adducts

The structural and biophysical characteristics of this compound DNA adducts are central to understanding their biological impact. This compound is recognized as a highly mutagenic lesion due to its propensity to mispair with thymine (B56734) rather than cytosine during DNA replication, leading to G→A transitions wikipedia.orguni-freiburg.de. This mispairing ability stems from the ethyl group at the O6 position of guanine (B1146940), which alters the hydrogen bonding pattern and steric properties of the base.

Advanced structural techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in elucidating the precise conformations adopted by DNA duplexes containing this compound adducts wikipedia.orgtanlab.org. These studies reveal how the presence of Othis compound can induce local distortions in the DNA helix, affecting its stability and recognition by cellular machinery tanlab.org. For instance, O6-alkylguanines are particularly mutagenic because they preferentially base-pair with thymine over cytosine during DNA replication uni-freiburg.de.

The interaction of DNA repair enzymes with this compound adducts is another critical area of biophysical investigation. O6-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT, is a key enzyme responsible for directly reversing O6-alkylguanine lesions, including this compound, by transferring the alkyl group to a cysteine residue within the enzyme itself uni-freiburg.deuni-freiburg.de. Biophysical studies have shown that AGT binds to both unmodified single-stranded and duplex DNA with low sequence specificity but exhibits significant cooperativity, a characteristic believed to be crucial for efficient lesion search and repair uni-freiburg.de. Furthermore, cutting-edge real-time structural biology techniques are being developed to observe the translocation of O6-alkylguanine DNA alkyltransferase along double-stranded DNA at single-base pair resolution, providing unprecedented insights into the dynamics of DNA-protein interactions and lesion bypass nih.gov.

Epigenetic Consequences of this compound Adduct Formation

The potential epigenetic consequences of this compound adduct formation represent a significant, yet largely unanswered, area of research. Epigenetic modifications, such as DNA methylation and histone modifications, play crucial roles in regulating gene expression by altering DNA accessibility and chromatin structure without changing the underlying DNA sequence nih.govdelta-f.comuni-freiburg.decore.ac.ukwikiwand.com. DNA methylation, typically occurring at CpG sites, generally leads to gene repression, especially when located in gene promoters delta-f.com. Histone modifications, including acetylation, methylation, phosphorylation, and ubiquitination, also profoundly influence chromatin compaction and gene activity uni-freiburg.decore.ac.uk. These epigenetic mechanisms are intricately linked and cooperatively regulate gene expression patterns core.ac.ukwikiwand.com.

While the direct causal link between this compound adduct formation and specific epigenetic alterations (e.g., direct changes in DNA methylation patterns or histone marks induced by the adduct itself) is an area requiring further exploration, it is plausible that such DNA lesions could indirectly influence the epigenetic landscape. For instance, persistent DNA adducts might interfere with the activity of DNA methyltransferases (DNMTs) or histone-modifying enzymes, or they could trigger DNA repair pathways that, in turn, recruit or displace epigenetic regulators. Conversely, the existing epigenetic state of chromatin (e.g., open vs. closed chromatin) can influence the accessibility of DNA lesions to repair enzymes, thereby affecting the persistence of this compound adducts and their downstream biological effects uni.lu. Unanswered questions include whether this compound adducts directly recruit or repel epigenetic readers, writers, or erasers, and how their presence might alter the local chromatin environment to affect gene expression or stability.

Development of Novel Intervention Strategies Targeting this compound Lesions

The development of effective intervention strategies targeting this compound lesions is a critical area of translational research, particularly given their mutagenic potential. The primary cellular defense against O6-alkylguanine adducts, including this compound, is the repair protein O6-alkylguanine-DNA alkyltransferase (MGMT) uni-freiburg.deuni-freiburg.de. MGMT directly removes the ethyl group from the guanine, restoring the DNA to its original state uni-freiburg.de. However, MGMT repair is stoichiometric, meaning each MGMT molecule can only repair one lesion before it is inactivated and degraded, making the cellular concentration of active MGMT a limiting factor uni-freiburg.de.

Beyond MGMT, the Nucleotide Excision Repair (NER) pathway also plays a role in repairing Othis compound adducts, especially larger O6-guanine adducts, and can compete with MGMT for lesion removal wikipedia.orguni.lu. Research in Escherichia coli has identified the alkyltransferase-like protein (eATL), which, despite lacking direct alkyltransferase activity, enhances NER efficiency and prevents mismatch repair (MMR)-mediated toxicity associated with O6-alkylguanine adducts wikipedia.org.

Current and future intervention strategies focus on modulating the cellular capacity for this compound repair. This includes:

Enhancing MGMT activity: Investigating ways to increase MGMT expression or stability in normal tissues to protect against alkylating agent exposure, or, conversely, inhibiting MGMT in tumor cells to sensitize them to alkylating chemotherapeutics uni-freiburg.deuni.lu.

Targeting alternative repair pathways: Exploring methods to bolster NER or other repair mechanisms that can process this compound lesions.

Developing small molecule inhibitors or enhancers: Designing compounds that can either inhibit the formation of this compound adducts or enhance the efficiency of their removal.

Understanding repair heterogeneity: Recognizing that repair rates for O6-alkylguanines can vary across different genes and cell types, with Othis compound being repaired faster in actively transcribed genes by NER compared to O6-methylguanine uni.lunih.gov. This differential repair mechanism is a key factor in cancer risk assessment and could inform targeted interventions nih.gov.

Integration of Omics Data for Comprehensive Understanding of this compound Impact

The integration of multi-omics data offers a powerful approach to comprehensively understand the systemic impact of this compound adduct formation, moving beyond isolated molecular events to a holistic view of biological systems uni.luresearchgate.netwikipedia.org. Multi-omics combines data from various "omics" technologies, including genomics (DNA sequence variations and adduct mapping), transcriptomics (gene expression changes), proteomics (protein expression and modification), metabolomics (small molecule profiles), and epigenomics (DNA methylation and histone modification patterns) uni.luresearchgate.net.

While specific studies directly linking this compound adducts to comprehensive multi-omics datasets are still emerging, the potential applications are vast. By integrating these diverse data layers, researchers can:

Uncover complex biological interrelationships: For example, how the presence of this compound adducts might lead to specific gene expression changes (transcriptomics), altered protein functions (proteomics), and downstream metabolic dysregulations (metabolomics) uni.luresearchgate.net.

Identify novel biomarkers: Multi-omics could help identify unique molecular signatures (DNA adducts, gene expression patterns, protein changes) that indicate exposure to ethylating agents, predict individual susceptibility, or monitor the efficacy of intervention strategies researchgate.net.

Elucidate underlying mechanisms of disease: By correlating DNA adduct formation with changes across different biological levels, researchers can gain causal insights into how this compound contributes to mutagenesis, carcinogenesis, or other cellular pathologies uni.luresearchgate.net. For instance, multi-omics could reveal how changes in DNA methylation (epigenomics) due to adducts might affect gene expression (transcriptomics), which in turn impacts protein signaling networks (proteomics) uni.lu.

Inform personalized medicine: Understanding the multi-layered molecular response to this compound in different individuals could pave the way for personalized prevention and treatment strategies researchgate.net.

The analytical challenges in integrating such large and diverse datasets are substantial, requiring advanced bioinformatics methods, including network analysis and machine learning, to identify meaningful patterns and correlations researchgate.netwikipedia.org. Publicly available multi-omics databases serve as valuable resources for this integrative research. The future of this compound biology will increasingly rely on these integrated omics approaches to provide a systems-level understanding of its impact and to guide the development of more effective interventions.

Q & A

Basic Research Questions

Q. How does 6-ethylguanine lead to mutations during DNA replication?

- Methodological Answer : this compound is formed via alkylation of guanine by ethylating agents like ethyl methanesulfonate (EMS). The ethyl group at the O⁶ position alters base-pairing specificity, causing this compound to pair with thymine instead of cytosine during replication. This mismatch results in G:C → A:T transition mutations. Experimental validation involves sequencing EMS-induced mutations in E. coli lacZ systems and comparing mutation spectra in repair-proficient (Uvr+) versus repair-deficient (UvrB⁻) strains .

Q. What repair mechanisms target this compound in DNA?

- Methodological Answer : Two primary repair pathways address this compound:

- Excision repair : The UvrABC system in E. coli recognizes helical distortions caused by this compound, particularly when adjacent to A:T base pairs, and excises the lesion .

- Direct repair : O⁶-alkylguanine-DNA alkyltransferase (AGT) transfers the ethyl group from this compound to a cysteine residue in the protein. However, AGT repairs this compound ~10x slower than 6-methylguanine, as shown in in vitro assays using rat liver chromatin fractions .

Q. How does DNA sequence context influence this compound repair efficiency?

- Methodological Answer : Sequence environment significantly impacts repair. For example, this compound lesions flanked by A:T base pairs are more efficiently excised by UvrABC than those near G:C pairs, likely due to enhanced helical distortion near weaker A:T hydrogen bonds. This was demonstrated via lacZ mutational spectra analysis in E. coli, where mutation frequencies at A:T-adjacent sites were 5x lower in Uvr+ strains compared to UvrB⁻ .

Advanced Research Questions

Q. How do contradictory findings on this compound repair kinetics in mammalian systems arise?

- Methodological Answer : Discrepancies stem from model-specific variables:

- Chronic exposure effects : In rats, chronic N,N-diethylnitrosamine (DEN) administration reduced hepatic this compound levels by 60–90% due to upregulated AGT activity, contradicting acute exposure studies where repair was slower. This highlights adaptive repair mechanisms under prolonged alkylation stress .

- Species differences : Mutation induction in E. coli is 50x lower than in Chinese hamster V79 cells, as AGT activity and excision repair capacity vary across taxa. Quantitative comparisons require molecular dosimetry (e.g., O⁶-ethylguanine adduct quantification via HPLC or mass spectrometry) .

Q. What experimental models best elucidate this compound's role in carcinogenesis?

- Methodological Answer :

- Prokaryotic systems : E. coli UvrB⁻ strains are ideal for studying unrepaired this compound mutagenicity, as excision repair is disabled. EMS-induced G:C → A:T transitions dominate mutational spectra in these models .

- Eukaryotic systems : Rat liver studies using [¹⁴C]-DEN track this compound persistence and repair kinetics. Lymphocyte assays with 6-benzylguanine (an AGT inhibitor) further dissect repair pathways; e.g., AGT inhibition increases this compound retention in DNA by 3–4x in human lymphocytes .

Q. How can researchers resolve contradictions in lesion persistence data across studies?

- Methodological Answer : Key strategies include:

- Controlled alkylation protocols : Standardize ethylating agent doses and exposure times (e.g., 100 µg/mL EtNU in lymphocyte assays) to minimize variability in adduct formation .

- Normalization : Use ratios like this compound:7-ethylguanine to account for differences in total alkylation levels, as 7-ethylguanine (a non-mutagenic adduct) serves as a stable internal control .

- Cross-model validation : Compare repair rates in in vitro (e.g., chromatin fraction assays) and in vivo (e.g., DEN-treated rats) systems to identify context-dependent repair mechanisms .

Key Methodological Recommendations

- Use DNA sequencing (e.g., Sanger sequencing) and adduct quantification (HPLC/MS) to validate mutagenic outcomes and repair kinetics.

- Employ AGT inhibitors (e.g., 6-benzylguanine) to isolate excision repair contributions in eukaryotic systems .

- Prioritize sequence-context analysis (e.g., lacZ mutational hotspots) to identify repair susceptibility patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。